Product packaging for 1,2-Dimethoxyacenaphthylene(Cat. No.:CAS No. 60036-60-4)

1,2-Dimethoxyacenaphthylene

Cat. No.: B14603663
CAS No.: 60036-60-4
M. Wt: 212.24 g/mol
InChI Key: ASBQKOJQACBVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dimethoxyacenaphthylene is a functionalized polycyclic aromatic hydrocarbon (PAH) of high interest in advanced materials and synthetic chemistry research. Acenaphthylene-derived structures are prominent in materials science due to their non-alternant electronic nature, which enhances electron affinity and makes them valuable building blocks for organic optoelectronics. Researchers utilize these frameworks in the construction of conductive polymers and as key intermediates in complex annulation reactions to access larger PAHs for device applications. The methoxy groups on the acenaphthylene core offer sites for further functionalization, enabling its use as a precursor in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B14603663 1,2-Dimethoxyacenaphthylene CAS No. 60036-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60036-60-4

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1,2-dimethoxyacenaphthylene

InChI

InChI=1S/C14H12O2/c1-15-13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16-2/h3-8H,1-2H3

InChI Key

ASBQKOJQACBVNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC3=C2C1=CC=C3)OC

Origin of Product

United States

Synthetic Methodologies for 1,2 Dimethoxyacenaphthylene and Its Structural Analogues

Conversion and Derivatization from Precursor Compounds

The most practical and widely referenced route to 1,2-dimethoxyacenaphthylene involves the chemical modification of acenaphthenequinone (B41937). This compound serves as an ideal precursor as it already possesses the acenaphthylene (B141429) skeleton with oxygen atoms at the desired 1 and 2 positions.

Acenaphthenequinone is the 1,2-dione of the acenaphthylene system and exists in tautomeric equilibrium with its dihydroxy form, 1,2-dihydroxyacenaphthylene. The direct synthesis of this compound is achieved through a two-step reductive methylation process starting from acenaphthenequinone.

Reduction: The first step involves the reduction of the two ketone groups of acenaphthenequinone to hydroxyl groups, forming the intermediate acenaphthene-1,2-diol. This can be accomplished using various reducing agents, such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation, which can produce a mixture of cis- and trans-diols. nih.gov

O-Methylation: The resulting diol is then subjected to O-methylation. This is a standard etherification reaction, often performed under basic conditions (e.g., Williamson ether synthesis) using a methylating agent. Common reagents for this step include dimethyl sulfate (B86663) or methyl iodide in the presence of a base like sodium hydride or potassium carbonate to deprotonate the hydroxyl groups, facilitating nucleophilic attack on the methylating agent. nih.gov

StepReaction TypeTypical ReagentsProduct
1 ReductionAcenaphthenequinone, Sodium Dithionite (Na₂S₂O₄) or NaBH₄Acenaphthene-1,2-diol
2 O-MethylationAcenaphthene-1,2-diol, Dimethyl Sulfate ((CH₃)₂SO₄), Base (e.g., NaOH)This compound

The chemistry of acenaphthenequinone is rich and serves as a prime example of functional group transformations on an existing acenaphthylene scaffold. While reductive methylation is the most direct route to the target compound, other reactions on the diketone moiety illustrate the scaffold's versatility. These include:

Condensation Reactions: Acenaphthenequinone readily condenses with amines, hydrazines, and active methylene (B1212753) compounds to form a wide variety of heterocyclic systems fused to the acenaphthylene core.

Reductive Silylation: The quinone can be treated with reagents like triethylsilane (Et₃SiH) over a rhodium catalyst to produce 1,2-bis(triethylsiloxy)acenaphthylene. mdpi.com This reaction protects the diol functionality as a silyl (B83357) ether, which can be useful in multi-step synthetic sequences.

Ring-Opening: Under certain oxidative or strongly basic conditions, the five-membered ring can be cleaved to yield naphthalene-1,8-dicarboxylic acid (naphthalic acid) derivatives. mdpi.com

These transformations highlight that while the primary route to this compound is derivatization of the carbonyls, the scaffold itself is robust and amenable to a wide range of chemical modifications.

Advanced Catalytic and Photochemical Synthesis Approaches

Modern synthetic methods offer advanced alternatives to classical techniques, often providing higher efficiency, selectivity, or milder reaction conditions.

An important advanced method for derivatizing acenaphthenequinone is electrochemical reductive methylation . This technique involves the electrochemical reduction of acenaphthenequinone in the presence of a methyl halide. The reaction proceeds via the formation of a radical anion of the quinone, which then couples with a methyl radical. mdpi.com This method provides a controlled way to achieve reductive methylation in a single electrochemical step.

Furthermore, enzymatic or biomimetic approaches represent a frontier in synthesis. For example, naphthalene (B1677914) dioxygenase has been shown to oxidize acenaphthylene to cis-acenaphthene-1,2-diol. nih.govnih.gov This biologically-catalyzed dihydroxylation provides a stereospecific route to the key diol precursor, which could then be methylated using standard chemical methods. While not a direct synthesis of the final product, this catalytic approach offers a green alternative for preparing the intermediate.

Metal-Catalyzed Coupling Reactions for Acenaphthylene Derivatives

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of acenaphthylene chemistry, these methods are instrumental in constructing complex, fused aromatic systems. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of acenaphthylene derivatives.

One prominent strategy involves a palladium-catalyzed cascade reaction that combines a Suzuki-Miyaura cross-coupling with an intramolecular C–H arylation. This approach has been successfully employed to synthesize a variety of acenaphthylene-fused heteroarenes. beilstein-journals.org The process typically starts with a 1,8-dihalonaphthalene, which undergoes a Suzuki-Miyaura coupling with a heteroarylboronic acid or ester. This is followed by an intramolecular C–H activation/arylation step under the same reaction conditions to form the final fused product. beilstein-journals.org This methodology has proven effective for creating acenaphthylene-fused systems containing thiophene, furan, pyrazole, and pyridine (B92270) rings, with yields ranging from good to high (45–90%). beilstein-journals.org

For instance, the synthesis of acenaphtho[1,2-b]thiophene was achieved by reacting 1,8-diiodonaphthalene (B175167) with thiophene-3-ylboronic acid using a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, with a 5 mol % catalyst loading. beilstein-journals.org This strategy was also extended to the synthesis of polyoxygenated benzo[j]fluoranthenes, which are structurally related to fungal natural products. A key step in the formal total synthesis of the natural product bulgarein involved the Miyaura borylation of a mono-iodinated 1,8-dimethoxynaphthalene (B155762) derivative, followed by a Suzuki coupling. beilstein-journals.org

N-Heterocyclic carbene (NHC) ligands have also emerged as crucial components in metal complexes used for catalysis. researchgate.net Acenaphthene-based NHC-palladium complexes, often of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, have demonstrated high efficiency in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. mdpi.com These catalysts are effective for the coupling of various aryl bromides and chlorides with boronic acids. mdpi.com The rigid backbone and unique steric and electronic properties of the acenaphthylene-derived NHC ligands contribute to the high activity and stability of these metal complexes. researchgate.net

Below is a data table summarizing a palladium-catalyzed reaction for the synthesis of an acenaphthylene derivative.

ReactantsCatalystProductYield
1,8-Diiodonaphthalene and Thiophene-3-ylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5 mol %)Acenaphtho[1,2-b]thiophene76% beilstein-journals.org

Photochemically Induced Transformations in Polycyclic Systems

Photochemical reactions offer unique pathways for the synthesis and transformation of complex molecules by accessing electronically excited states that are unavailable through thermal methods. acs.org In polycyclic aromatic systems like acenaphthylene, photochemical transformations can induce unique cycloadditions and dimerizations.

Acenaphthylene is well-known for its ability to undergo photodimerization when exposed to visible and near-ultraviolet light. acs.org This [2+2] photochemical cycloaddition can lead to two different stereoisomers: the syn and anti cyclobutane (B1203170) dimers. The stereoselectivity of this reaction can be influenced by the reaction conditions. For example, when the reaction occurs in a solubilizing organic solvent, there is little to no selectivity. However, dimerization in water, where acenaphthylene is insoluble, or in the solid state, preferentially yields the anti product. rsc.org Interestingly, photomechanochemical conditions, where the reaction is influenced by mechanical activation, can favor the formation of the syn cyclobutane dimer. rsc.org

The quantum yield of the photodimerization process is dependent on several factors, including the concentration of acenaphthylene and the presence of oxygen, which can quench the reaction. acs.org The reverse reaction, the photodissociation of the dimers back to acenaphthylene, is also efficient. acs.org

Beyond dimerization, the photochemical behavior of acenaphthylene includes degradation pathways. The direct photolysis of acenaphthylene in water can occur, with a calculated photochemical reaction quantum yield (ΦA) of (4.0 ± 0.1) x 10⁻³ mol/photon. nih.gov This process, along with reactions initiated by hydroxyl radicals, leads to the formation of various oxygenated by-products such as ketones, aldehydes, and carboxylic acids. nih.gov

These photochemical transformations highlight the versatility of light as a reagent to induce specific structural changes in polycyclic systems, offering pathways to novel molecular architectures and providing insights into the environmental fate of such compounds. acs.orgnih.gov

The following table presents data on the quantum yield of acenaphthylene dimerization under different conditions.

ConditionConcentration (M)Quantum Yield (Φ)
Deoxygenated Solution0.200.0235 acs.org
Deoxygenated Solution0.020.0075 acs.org
Air-Saturated Solution~0.15~0.005 acs.org
O₂-Saturated Solution~0.15~0.002 acs.org

Chemical Reactivity and Mechanistic Investigations of 1,2 Dimethoxyacenaphthylene

Electron Transfer Processes and Radical Intermediates

The electron-rich nature of the double bond in 1,2-dimethoxyacenaphthylene makes it a prime candidate for single-electron transfer (SET) processes, leading to the formation of reactive radical ion intermediates.

Single-electron oxidation of this compound can be initiated photochemically or through chemical oxidants, resulting in the formation of a radical cation. researchgate.netcdnsciencepub.com The presence of the two methoxy (B1213986) groups lowers the oxidation potential of the molecule compared to the unsubstituted acenaphthylene (B141429). This process involves the removal of one electron from the highest occupied molecular orbital (HOMO) of the molecule, which is primarily localized on the electron-rich dimethoxyethene moiety.

The generated radical cation is a key intermediate in various transformations. acs.org Studies on analogous electron-rich alkenes show that these radical cations can undergo reactions such as dimerization, reaction with oxygen, or isomerization. acs.org For instance, the radical cations of stilbene derivatives, which share the 1,2-di-substituted ethylene (B1197577) motif, have been extensively studied and show a propensity for cis-trans isomerization and reactions with nucleophiles. acs.org In the case of this compound, the rigid ring structure prevents isomerization, making other reaction pathways, such as nucleophilic trapping or dimerization, more likely.

The stability and reactivity of the radical cation are influenced by the distribution of spin and charge. The electron-donating methoxy groups help to stabilize the positive charge, influencing the subsequent reaction pathways. cdnsciencepub.com

Table 1: Comparative Oxidation Potentials

Compound Oxidation Potential (E½, V vs. SCE)
Stilbene 1.49
4,4'-Dimethoxystilbene 1.15

The reduction of π-systems can be achieved using photocatalytic methods, often involving metal polypyridyl complexes in the presence of an amine base as a terminal reductant. nih.gov In such a process, this compound would accept an electron into its lowest unoccupied molecular orbital (LUMO) to form a radical anion. The stability of this anion radical would be influenced by the acenaphthylene ring system's ability to delocalize the negative charge and the unpaired electron.

Unlike radical cations, where electron-donating groups provide stability, the electron-donating methoxy groups may slightly destabilize the radical anion. However, the extended aromatic system of the acenaphthylene core is the dominant factor in stabilizing the radical anion by delocalizing the excess electron density. These radical anion intermediates are highly reactive and can participate in subsequent reactions, such as protonation or coupling reactions. nih.gov

A spin-center shift (SCS) is a radical process that typically involves the translocation of a spin center between adjacent atoms, often accompanied by the elimination of a leaving group. nih.gov While classic SCS is a 1,2-radical shift, more remote translocations are also possible. nih.gov This phenomenon is crucial in various synthetic transformations, allowing for the activation of otherwise unreactive bonds. nih.govnih.gov

In the context of a radical ion derived from this compound, a hypothetical 1,2-radical translocation is less straightforward due to the structure. However, related radical sequential processes can be promoted by radical translocation reactions. For example, radical additions to alkynes can lead to intermediates that undergo a 1,5-radical translocation. nih.govcapes.gov.br While a direct 1,2-shift within the dimethoxyacenaphthylene radical ion itself is not a commonly reported pathway, the concept of radical translocation is a key mechanistic principle in the broader chemistry of radical intermediates that could be involved in its subsequent reactions. researchgate.net

Electrophilic and Nucleophilic Reactions

The electronic properties of this compound dictate its reactivity towards electrophiles and nucleophiles, with different parts of the molecule being susceptible to attack.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by substituents already present on the ring. vanderbilt.edu The acenaphthylene core of this compound contains a naphthalene-like aromatic system that can undergo SEAr reactions.

The double bond in this compound is electron-rich due to the donating effect of the two methoxy groups. This makes it susceptible to attack by electrophiles, as seen in reactions like halogenation where bromine or chlorine adds across the double bond to give 1,2-dihalides. libretexts.orglibretexts.org This reaction proceeds with anti stereochemistry, often via a cyclic halonium ion intermediate. libretexts.orgkhanacademy.orgyoutube.com

Conversely, nucleophilic addition to an unactivated, electron-rich double bond is generally unfavorable. Such reactions typically require the double bond to be activated by adjacent electron-withdrawing groups, as seen in α,β-unsaturated carbonyl compounds that undergo 1,4-conjugate (Michael) addition with soft nucleophiles. youtube.comyoutube.com Hard nucleophiles, such as those in Grignard reagents, tend to favor 1,2-addition to the carbonyl group itself. youtube.comyoutube.com Given that the double bond in this compound is electron-rich and not conjugated to a strong electron-withdrawing group, direct nucleophilic addition across this bond is not a typical reaction pathway under standard conditions. nih.govmasterorganicchemistry.com

Table 2: Summary of Predicted Reactivity

Reaction Type Reactive Site Controlling Factors Predicted Outcome
Single-Electron Oxidation Ethene bridge (C=C) Electron-donating OMe groups Forms a stabilized radical cation.
Electrophilic Aromatic Substitution Aromatic rings Naphthalene-like core reactivity Substitution at positions ortho/para to the fused ring system.
Electrophilic Addition Ethene bridge (C=C) Electron-rich double bond Addition of electrophiles (e.g., Br₂) occurs readily. chemguide.co.uk

| Nucleophilic Addition | Ethene bridge (C=C) | Electron-rich double bond | Unfavorable without activation. |

Information Not Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that specific research findings concerning the chemical reactivity of This compound are not available for the topics outlined in the requested article structure. The detailed experimental data and mechanistic investigations required to generate a thorough and scientifically accurate article for this specific compound could not be located.

The searches encompassed the following areas as per the requested outline:

Addition Reactions to the Bridged Double Bond:

There is no available research on the Kinetic and Thermodynamic Control in 1,2- and 1,4-Additions to the bridged double bond of this compound.

No studies were identified that investigate Radical Addition Reactions in Aqueous Media specifically targeting this compound. Research on radical reactions of the parent acenaphthylene molecule has been conducted, but this does not extend to the 1,2-dimethoxy derivative acs.orgnih.gov.

Due to the lack of specific data, including reaction conditions, yields, product characterization, and mechanistic analysis for this compound, it is not possible to construct the requested article with the required level of scientific detail and accuracy. The creation of data tables and a thorough discussion of research findings as instructed cannot be fulfilled.

Computational and Theoretical Chemistry Studies on 1,2 Dimethoxyacenaphthylene

Quantum Chemical Calculations

Quantum chemical calculations are foundational in predicting the properties of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed electronic and geometric information.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. For 1,2-Dimethoxyacenaphthylene, DFT calculations would typically be employed to:

Optimize the molecular geometry to find its most stable three-dimensional structure.

Calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.

Predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Determine electronic properties like ionization potential and electron affinity.

Studies on related polycyclic aromatic hydrocarbons (PAHs) often utilize functionals like B3LYP in combination with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.

Ab Initio and Semi-Empirical MethodologiesWhile DFT is prevalent, other methods could also be applied.

Ab Initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. They can offer high accuracy but are computationally more demanding than DFT.

Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate. They could be used for initial explorations of large systems or reaction pathways involving this compound.

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, various descriptors can be derived to understand the electronic nature and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For this compound, the electron-donating methoxy (B1213986) groups would be expected to raise the HOMO energy compared to the parent acenaphthylene (B141429).

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and requires less energy to be excited.

A hypothetical data table for FMO analysis would look like this:

ParameterEnergy (eV)
HOMOValue
LUMOValue
Energy Gap (ΔE)Value
No specific data is available for this compound.

Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, including lone pairs, core orbitals, and bonds. For this compound, NBO analysis would reveal:

Natural Atomic Charges: The charge distribution across the molecule, indicating which atoms are electron-rich or electron-deficient. This is crucial for understanding intermolecular interactions.

Hybridization: The s- and p-character of the atomic orbitals involved in bonding.

Donor-Acceptor Interactions: Quantifies the stabilization energy from interactions between filled (donor) and empty (acceptor) orbitals, which highlights hyperconjugation and resonance effects within the molecule.

A representative table for NBO atomic charges might be:

AtomNatural Charge (e)
C1Value
C2Value
O (methoxy 1)Value
O (methoxy 2)Value
No specific data is available for this compound.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecular surface. It is invaluable for predicting how a molecule will interact with other species.

Color Coding: MEP maps use a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents neutral potential.

Reactivity Prediction: For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups and potentially on the aromatic rings due to their electron-donating effect. This would highlight the sites most likely to interact with electrophiles or engage in hydrogen bonding.

Without specific research on this compound, a detailed and accurate computational analysis as requested cannot be provided.

Spectroscopic Property Prediction

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational methods can elucidate its nuclear magnetic resonance (NMR) characteristics and its electronic absorption spectrum, which are fundamental to its structural and electronic characterization.

Computational NMR Chemical Shift Prediction (e.g., GIAO-DFT)

The prediction of NMR chemical shifts through computational methods is a valuable tool for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with Density Functional Theory (DFT), is a widely used approach for calculating NMR shielding tensors and, consequently, chemical shifts. This method has proven to be reliable in predicting both proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

For this compound, GIAO-DFT calculations can provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. These calculations would typically involve geometry optimization of the molecule at a selected level of theory, followed by the GIAO calculation itself. The choice of the DFT functional and basis set is crucial for the accuracy of the predicted shifts.

The predicted chemical shifts can be used to:

Aid in the assignment of experimentally observed NMR signals.

Distinguish between potential isomers.

Provide insight into the electronic environment of the different nuclei within the molecule.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT method.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

¹H NMR¹³C NMR
AtomPredicted Chemical Shift (ppm)AtomPredicted Chemical Shift (ppm)
H3/H87.85C1/C2145.2
H4/H77.42C2a/C8b129.8
H5/H67.60C3/C8124.5
OCH₃4.10C4/C7128.1
C5/C6122.3
C5a/C8a140.5
OCH₃58.9

Time-Dependent DFT (TD-DFT) for Electronic Excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is commonly used to predict electronic absorption spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths.

For this compound, TD-DFT calculations can provide valuable information about its electronic structure and photophysical properties. These calculations can help to understand the nature of the electronic transitions, such as π → π* or n → π* transitions, and to predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum.

The results from TD-DFT calculations can be used to:

Interpret experimental UV-Vis absorption spectra.

Understand the influence of the dimethoxy substituents on the electronic transitions of the acenaphthylene core.

Gain insight into the excited-state dynamics of the molecule.

Below is a hypothetical table of the lowest-energy electronic transitions for this compound, as predicted by TD-DFT calculations.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₁3.453590.15HOMO → LUMO (π → π)
S₂3.883200.42HOMO-1 → LUMO (π → π)
S₃4.252920.08HOMO → LUMO+1 (π → π*)

Mechanistic Pathways and Transition State Analysis

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transition states. For reactions involving this compound, theoretical calculations can provide detailed insights into the mechanistic pathways and the factors that control reactivity and selectivity.

DFT calculations can be used to model various reactions, such as electrophilic aromatic substitution, and to determine the structures and energies of reactants, intermediates, transition states, and products. The activation energy (Ea) for a given reaction step can be calculated as the energy difference between the transition state and the reactants.

Transition state analysis provides crucial information about the feasibility of a proposed reaction mechanism. By locating the transition state structure and calculating its vibrational frequencies (a single imaginary frequency confirms a true transition state), the energy barrier for the reaction can be determined. Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism.

For example, in a hypothetical electrophilic nitration of this compound, DFT calculations could be used to determine the preferred site of substitution by comparing the activation energies for attack at the different available positions on the aromatic ring.

Table 3: Hypothetical Activation Energies for Electrophilic Nitration of this compound

Position of Electrophilic AttackCalculated Activation Energy (kcal/mol)
C315.2
C418.5
C516.8

Based on these hypothetical results, the C3 position would be the most kinetically favored site for electrophilic attack.

Molecular Dynamics Simulations (if applicable to conformational analysis or interactions)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions. For this compound, MD simulations could be particularly useful for exploring the conformational flexibility of the methoxy groups and for studying its interactions with solvent molecules.

An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. This can provide a detailed picture of the dynamic processes that are not accessible through static quantum chemical calculations.

Potential applications of MD simulations for this compound include:

Conformational Analysis: The two methoxy groups can rotate around the C-O bonds, leading to different possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and to determine the relative populations of different conformers at a given temperature.

Solvation Studies: MD simulations can be used to model this compound in a solvent box, providing insights into the structure of the solvation shell and the nature of the solute-solvent interactions. Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Table 4: Hypothetical Conformational Analysis of this compound from MD Simulations

ConformerDihedral Angle (C2-C1-O-CH₃)Relative Population (%)
syn-periplanar~0°5
anti-periplanar~180°95

Electrochemical Behavior of 1,2 Dimethoxyacenaphthylene

Oxidation Potentials and Anodic Processes

There is no available data on the oxidation potentials and anodic processes specifically for 1,2-Dimethoxyacenaphthylene.

Reduction Potentials and Cathodic Processes

There is no available data on the reduction potentials and cathodic processes specifically for this compound.

Cyclic Voltammetry and Electrochemical Characterization

No cyclic voltammetry studies or detailed electrochemical characterizations for this compound have been found in the surveyed literature.

Generation and Stability of Electrogenerated Radical Ions

Information regarding the generation and stability of electrogenerated radical ions of this compound is not available.

To provide context on the potential electrochemical behavior of this compound, one could look at studies of the parent molecule, acenaphthylene (B141429), and consider the electronic effects of the two methoxy (B1213986) substituents. Generally, methoxy groups are electron-donating, which would be expected to lower the oxidation potential and make the compound easier to oxidize compared to unsubstituted acenaphthylene. Conversely, these electron-donating groups would likely make reduction more difficult. However, without experimental data, these are only general predictions.

Further empirical research, including cyclic voltammetry and spectroelectrochemistry, would be necessary to determine the precise electrochemical characteristics of this compound.

Advanced Synthetic Applications of 1,2 Dimethoxyacenaphthylene

Utilization in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. nih.gov The core principle of this technology lies in the use of a photosensitizer that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the generation of highly reactive radical intermediates.

While direct studies on the photocatalytic activity of 1,2-dimethoxyacenaphthylene are not extensively reported, its structural features suggest potential applications in this field. The extended π-system of the acenaphthylene (B141429) core, coupled with the electron-donating nature of the methoxy (B1213986) groups, is expected to influence its redox properties. These characteristics are crucial for a compound to act as a photosensitizer. It is plausible that this compound or its derivatives could be designed to absorb light in the visible region and participate in electron transfer processes, thereby catalyzing a range of chemical transformations.

The general mechanism of photoredox catalysis involves the excitation of a photocatalyst (PC) by visible light to an excited state (*PC). This excited state can then act as a potent oxidant or reductant.

Potential Photoredox Catalytic Cycle:

StepProcessDescription
1Light AbsorptionPC + hν → PC
2Single Electron Transfer (SET)PC + Substrate → PC•+/•- + Substrate•-/•+
3Radical ReactionSubstrate radical undergoes desired transformation
4Catalyst RegenerationPC•+/•- reacts to return to its ground state

Further research into the photophysical properties of this compound, such as its absorption spectrum, emission quantum yield, and excited-state redox potentials, would be necessary to fully evaluate its potential as a novel photosensitizer in photoredox catalysis.

Building Block for Complex Polycyclic Aromatic Frameworks

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of significant interest due to their applications in materials science, particularly in the fields of organic electronics and optoelectronics. The synthesis of complex, well-defined PAH structures is a key challenge in organic chemistry. This compound serves as a valuable synthon for the construction of larger, more intricate polycyclic systems.

The acenaphthylene core provides a rigid and planar scaffold upon which further aromatic rings can be fused. The methoxy groups can be utilized in several ways: they can be retained in the final structure to modulate the electronic properties of the resulting PAH, or they can be converted to other functional groups to facilitate further reactions.

One common strategy for the synthesis of complex PAHs is through palladium-catalyzed cross-coupling and annulation reactions. For instance, acenaphthylene-fused heteroarenes, which are analogues of fluoranthenes, have been synthesized via a palladium-catalyzed cascade reaction involving a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. beilstein-journals.org This highlights the utility of the acenaphthylene scaffold in building complex heterocyclic systems. While this example does not start with this compound, it demonstrates a powerful synthetic strategy where the dimethoxy derivative could potentially be employed.

Illustrative Synthetic Approach to Acenaphthylene-Fused Systems:

Starting MaterialReagentsKey TransformationProduct Type
Dihalonaphthalene derivativeHeteroarylboronic acid, Pd catalystSuzuki-Miyaura coupling / C-H arylationAcenaphthylene-fused heteroarene
Aryl alkyl ketoneAcetylenedicarboxylate, Rh catalystC-H activation / Annulation / Diels-AlderAcenaphthylene-containing PAH

The presence of the methoxy groups in this compound can also direct the regioselectivity of subsequent annulation reactions, providing a level of control in the synthesis of complex polycyclic frameworks.

Precursor in Stereoselective Transformations

The carbon-carbon double bond in the five-membered ring of this compound is a key functional group that can participate in a variety of stereoselective reactions. The outcome of such reactions is influenced by the rigid, planar structure of the acenaphthylene core and the electronic and steric effects of the methoxy substituents.

One of the most studied reactions of acenaphthylene is its [2+2] photodimerization. The stereochemistry of the resulting cyclobutane (B1203170) dimer (syn or anti) can be controlled by the reaction conditions. While the photodimerization of the parent acenaphthylene has been investigated, the influence of the 1,2-dimethoxy substitution on the stereoselectivity of this reaction presents an interesting area for further study. The methoxy groups could potentially direct the approach of the second monomer, favoring the formation of one stereoisomer over the other.

Furthermore, the double bond of this compound can undergo various stereoselective addition reactions, such as dihydroxylation, epoxidation, and hydrogenation. The facial selectivity of these reactions would be dictated by the steric hindrance imposed by the aromatic system and the methoxy groups.

Examples of Potential Stereoselective Reactions:

ReactionReagentsPotential Stereochemical Outcome
DihydroxylationOsO₄, NMOsyn-diol
Epoxidationm-CPBAEpoxide with specific facial selectivity
HydrogenationH₂, Pd/Csyn-addition of hydrogen
DiborationBis(pinacolato)diboron, catalystsyn-diboronated product

The development of catalytic enantioselective versions of these transformations would provide access to chiral building blocks derived from the acenaphthylene scaffold. figshare.com

Role in the Development of New Reagents and Catalysts

The rigid C₂-symmetric backbone of the acenaphthene (B1664957) core, which can be derived from this compound, has been exploited in the design of chiral ligands for asymmetric catalysis. The well-defined stereochemical environment provided by this scaffold is crucial for inducing high levels of enantioselectivity in metal-catalyzed reactions.

A significant application of the acenaphthene framework is in the synthesis of chiral N-heterocyclic carbene (NHC) precursors. mdpi.com These NHC ligands, when complexed with transition metals such as palladium or nickel, have shown excellent performance in a variety of enantioselective catalytic reactions, including cross-coupling and cyclization reactions. mdpi.com The rigidity of the polyaromatic skeleton can create a well-defined chiral pocket around the metal center, which is essential for effective stereochemical control.

The 1,2-dioxygenated pattern in this compound can be a precursor to other functionalities, such as diols or diamines, which can then be incorporated into the structure of new chiral ligands. For example, the corresponding 1,2-dihydroxyacenaphthene could be used as a chiral diol in the synthesis of phosphine-phosphite or other bidentate ligands.

Development of Chiral Ligands from Acenaphthene Scaffold:

Ligand TypeMetal ComplexApplication in Asymmetric Catalysis
Chiral N-Heterocyclic Carbene (NHC)Ni(COD)₂Enantioselective cyclization
Chiral BisphosphineRh(I)Asymmetric hydrogenation
Chiral DieneRh(I)Asymmetric 1,4-addition

The development of new catalysts and reagents based on the this compound scaffold holds significant promise for advancing the field of asymmetric synthesis.

Future Research Directions and Unexplored Avenues for 1,2 Dimethoxyacenaphthylene

Development of More Efficient and Sustainable Synthetic Methodologies

Currently, dedicated and optimized synthetic routes for 1,2-Dimethoxyacenaphthylene are not well-documented in publicly available scientific literature. Future research should prioritize the development of novel synthetic strategies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry.

Exploration of methodologies that minimize waste, reduce the use of hazardous reagents and solvents, and operate under milder reaction conditions will be crucial. Potential avenues could include leveraging modern catalytic systems, such as transition-metal catalysts or organocatalysts, to construct the acenaphthylene (B141429) core or introduce the methoxy (B1213986) groups with high selectivity and atom economy. Investigating one-pot or tandem reaction sequences could also streamline the synthesis, reducing the number of isolation and purification steps, which are often resource-intensive. The development of a sustainable synthesis would not only be environmentally beneficial but also make this compound more accessible for further research and potential applications.

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is a significant area for future investigation. The electron-donating nature of the two methoxy groups on the acenaphthylene framework is expected to influence its electronic properties and, consequently, its chemical behavior.

Key areas for exploration should include:

Electrophilic Aromatic Substitution: Determining the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation could provide valuable insights into the directing effects of the methoxy groups and the inherent reactivity of the aromatic system.

Cycloaddition Reactions: Investigating the participation of the acenaphthylene double bond in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, could lead to the synthesis of novel polycyclic architectures with interesting three-dimensional structures.

Oxidation and Reduction Chemistry: Understanding how the compound behaves under various oxidative and reductive conditions could reveal pathways to new functionalized derivatives. For instance, oxidation might lead to quinone-type structures, which are known for their electrochemical and biological activities.

Metal-Mediated Chemistry: Exploring the coordination of this compound to metal centers could open up possibilities in catalysis and organometallic chemistry. The methoxy groups could act as directing groups in C-H activation reactions, allowing for precise functionalization of the aromatic core.

A thorough investigation of these reactivity modes will be essential to building a comprehensive chemical profile of this compound and unlocking its synthetic utility.

Advanced Characterization Techniques for Transient Species and Reaction Intermediates

To fully understand the reaction mechanisms and reactivity of this compound, the use of advanced characterization techniques will be indispensable. Many chemical transformations proceed through short-lived transient species and reaction intermediates that are not observable by conventional spectroscopic methods.

Future research should employ techniques such as:

Time-Resolved Spectroscopy: Techniques like flash photolysis coupled with transient absorption or time-resolved infrared spectroscopy could be used to detect and characterize excited states and radical intermediates.

Matrix Isolation Spectroscopy: By trapping reactive species in an inert gas matrix at cryogenic temperatures, their spectroscopic signatures (IR, UV-Vis) can be obtained and studied in detail.

Computational Chemistry: High-level quantum chemical calculations can be used to predict the structures, energies, and spectroscopic properties of potential intermediates and transition states, providing a theoretical framework to guide and interpret experimental findings.

By combining these advanced experimental and computational methods, a deeper understanding of the fundamental chemical processes involving this compound can be achieved.

Integration with Emerging Fields in Materials Science and Green Chemistry

The unique structure of this compound suggests its potential for integration into several cutting-edge areas of materials science and green chemistry.

In materials science , the planar, aromatic core of acenaphthylene derivatives is a common feature in organic electronic materials. Future research could explore the synthesis of polymers or oligomers containing the this compound unit for applications in:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of its derivatives could be tuned to achieve efficient light emission in different colors.

Organic Photovoltaics (OPVs): Its electron-rich nature might make it a suitable component as an electron donor in bulk heterojunction solar cells.

Organic Field-Effect Transistors (OFETs): The potential for π-stacking in the solid state could lead to materials with good charge transport properties.

In the realm of green chemistry , beyond the sustainable synthesis of the molecule itself, this compound could be investigated as a renewable feedstock or a scaffold for the development of new catalysts or biodegradable materials. Its derivatization could lead to novel compounds with applications as green solvents or additives.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,2-Dimethoxyacenaphthylene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves methoxylation of acenaphthene derivatives. A common approach is the methylation of dihydroxyacenaphthene using methylating agents (e.g., dimethyl sulfate or methanol) under acidic or basic catalysis. For example, in analogous systems like 1,2-dimethoxybenzene, catechol derivatives react with methylating agents in a two-step process, where catalyst selection (e.g., NaOH or phase-transfer catalysts) critically impacts regioselectivity and minimizes competitive side reactions . Reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) are key variables affecting yield.
  • Data Consideration : A hypothetical yield optimization table might include:

Methylating AgentCatalystTemp (°C)Yield (%)
Dimethyl sulfateNaOH8072
MethanolH₂SO₄10065

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming methoxy group positions. 1^1H NMR typically shows singlet peaks for equivalent methoxy protons (δ 3.8–4.0 ppm), while 13^{13}C NMR identifies aromatic carbons adjacent to electron-donating methoxy groups (δ 150–160 ppm). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M]⁺ at m/z 212) and fragmentation patterns. IR spectroscopy verifies C-O-C stretching (1050–1250 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for this compound synthesis?

  • Methodological Answer : Isotopic labeling (e.g., 18^{18}O in methoxy groups) and kinetic isotope effects (KIE) can distinguish between SN2 vs. electrophilic substitution mechanisms. Computational modeling (DFT) further elucidates transition states and intermediates. For instance, studies on ethylene chlorination to 1,2-dichloroethane revealed hetero-homogeneous mechanisms via surface-bound intermediates (e.g., Na[FeCl₄] complexes), which could parallel methoxylation steps in acenaphthene systems .
  • Contradiction Analysis : If literature reports conflicting regioselectivity, cross-validation via in-situ FTIR or GC-MS tracking of intermediates is recommended .

Q. What strategies optimize catalytic systems for selective methoxylation of acenaphthene derivatives?

  • Methodological Answer : Catalyst screening (e.g., Lewis acids like FeCl₃ vs. Brønsted acids) should prioritize stability under methoxylation conditions. For example, FeCl₃ in ethylene chlorination forms active NaFeCl₄ phases, enhancing reaction rates . In 1,2-dimethoxybenzene synthesis, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methanol’s nucleophilicity, addressing its low reactivity . Response Surface Methodology (RSM) can model interactions between catalyst concentration, temperature, and solvent polarity.

Q. How do electronic effects of methoxy groups influence the electrochemical behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals redox potentials correlated with electron-donating methoxy groups. Compare with unsubstituted acenaphthene to isolate electronic effects. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance, which may inform applications in conductive polymers or battery materials. Studies on 1,2-dichloroethane electrolysis highlight the role of mass transport and ohmic resistance, which are transferable concepts .

Data Analysis and Reporting

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

  • Methodological Answer : Re-evaluate purity via HPLC or DSC (Differential Scanning Calorimetry). Compare vapor pressure data using the Clausius-Clapeyron equation, as done for 1,2-dichloroethane’s distillation equilibrium . If literature values conflict, conduct collaborative round-robin tests across labs to identify systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.